Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
CAS No.: 1629784-69-5
VCID: VC6384486
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class, a group of heterocyclic compounds commonly used in pharmaceutical research. This compound is particularly noted for its structural features, which include a tert-butyl group, a hydroxypropyl side chain, and a piperidine ring with a carbonyl group at the 4-position. Synthesis and PreparationThe synthesis of tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols are not widely detailed in the available literature, compounds of this nature often involve the use of protecting groups and selective functional group transformations. General Synthesis Approach
Applications and Research FindingsTert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is primarily used in research settings, particularly in medicinal chemistry and pharmaceutical development. Its specific applications are not extensively documented, but compounds with similar structures are often explored for their potential biological activities, such as neuroactive properties or as intermediates in drug synthesis. Biological ActivitiesWhile direct biological activity data for this compound is limited, piperidine derivatives are known to exhibit a range of pharmacological effects, including interactions with neurotransmitter systems and potential anti-inflammatory properties. Data TablesGiven the limited availability of specific data on tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate, the following table summarizes general properties and potential applications of similar compounds:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1629784-69-5 | ||||||||||||
Product Name | Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate | ||||||||||||
Molecular Formula | C13H23NO4 | ||||||||||||
Molecular Weight | 257.33 | ||||||||||||
IUPAC Name | tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3 | ||||||||||||
Standard InChIKey | WAYHQQZPLLWUIV-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 114451447 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume